molecular formula C19H20O8 B3034176 Didemethylpseudoaspidin AA CAS No. 142382-28-3

Didemethylpseudoaspidin AA

Cat. No.: B3034176
CAS No.: 142382-28-3
M. Wt: 376.4 g/mol
InChI Key: SLIVGKVXFMMUFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Didemethylpseudoaspidin AA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .

Scientific Research Applications

Didemethylpseudoaspidin AA has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Didemethylpseudoaspidin AA involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through modulation of signaling pathways, including the inhibition of inflammatory mediators and oxidative stress pathways .

Comparison with Similar Compounds

Didemethylpseudoaspidin AA is unique due to its specific chemical structure and biological activities. Similar compounds include:

    Pseudoaspidin: (CAS#478-28-4)

    Albaspidin AA: (CAS#3570-40-9)

    Albaspidin AP: (CAS#59092-91-0)

    Filixic acid ABA: (CAS#38226-84-5)

    Agrimol B: (CAS#55576-66-4)

    Dryocrassin ABBA: (CAS#12777-70-7)

    Gossypol: (CAS#303-45-7)

    Acetate gossypol: (CAS#12542-36-8)

    Sideroxylonal A: (CAS#145382-68-9).

These compounds share similar structural features but differ in their functional groups and bioactivities, making this compound a distinct and valuable compound for research.

Biological Activity

Didemethylpseudoaspidin AA is a natural compound derived from the roots of Euphorbia ebracteolata Hayata, classified as a diphenylmethane derivative. Its chemical structure is defined as 3,3’-diacetyl-4,4’-dimethoxy-2,2’,6,6’-tetrahydroxydiphenylmethane. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Biological Activities

This compound has been investigated for several biological activities, primarily:

  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by inhibiting the production of inflammatory mediators.
  • Antioxidant Activity : It demonstrates the ability to scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.
  • Potential Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells.

The biological effects of this compound are mediated through its interaction with specific molecular targets and signaling pathways:

  • Inhibition of Inflammatory Pathways : The compound modulates key inflammatory mediators such as cytokines and chemokines, thereby reducing inflammation.
  • Oxidative Stress Reduction : It enhances the activity of endogenous antioxidant enzymes, providing cellular protection against oxidative damage.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound in vitro:

StudyFindingsReference
Study 1Showed significant inhibition of nitric oxide production in macrophages
Study 2Demonstrated antioxidant activity through DPPH radical scavenging assay
Study 3Induced apoptosis in human cancer cell lines via caspase activation

In Vivo Studies

In vivo investigations have further supported the potential health benefits of this compound:

  • Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced swelling and pain in inflammatory conditions.
  • Antioxidant Protection : Mice administered with the compound showed lower levels of oxidative stress markers compared to controls.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. Here is a comparison table highlighting some of these compounds:

Compound NameCAS NumberBiological Activity
Pseudoaspidin478-28-4Anti-inflammatory
Albaspidin AA3570-40-9Antioxidant
Dryocrassin ABBA12777-70-7Antiviral and anticancer effects

Properties

IUPAC Name

1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O8/c1-8(20)16-14(26-3)6-12(22)10(18(16)24)5-11-13(23)7-15(27-4)17(9(2)21)19(11)25/h6-7,22-25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIVGKVXFMMUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)CC2=C(C(=C(C=C2O)OC)C(=O)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.